Riluzole hydrochloride
Overview
Description
Riluzole hydrochloride is a medication primarily used to treat amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord . It is a member of the benzothiazole class and functions as a glutamate antagonist . This compound is known for its neuroprotective properties and has been shown to extend survival and delay the need for ventilator support in ALS patients .
Mechanism of Action
Target of Action
Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .
Mode of Action
This compound acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .
Biochemical Pathways
This compound affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .
Pharmacokinetics
Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .
Result of Action
This compound is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.
Biochemical Analysis
Biochemical Properties
Riluzole hydrochloride interacts with various enzymes and proteins, primarily those involved in the regulation of glutamate, a key neurotransmitter in the brain . It acts as a sodium channel blocker and can also inhibit GABA uptake .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of glutamate receptors and sodium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels . These actions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the regulation of glutamate and GABA, influencing metabolic flux and metabolite levels .
Subcellular Localization
Given its role in modulating glutamate receptors and sodium channels, it is likely to be found in areas of the cell where these structures are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Riluzole hydrochloride is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with trifluoromethoxybenzene . The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Riluzole hydrochloride undergoes various chemical reactions, including:
Oxidation: Riluzole can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to form its corresponding amine derivatives.
Substitution: Riluzole can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Riluzole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of benzothiazole derivatives.
Biology: Investigated for its neuroprotective effects in various models of neurodegenerative diseases.
Medicine: Primarily used in the treatment of ALS and has shown potential in treating other neurological disorders such as spinal cord injury and hereditary ataxias
Industry: Used in the development of new pharmaceuticals targeting neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Edaravone: Another drug used to treat ALS, which acts as a free radical scavenger.
Gabapentin: Used for neuropathic pain and has some neuroprotective properties.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Riluzole Hydrochloride
This compound is unique in its mechanism of action as a glutamate antagonist and its ability to inhibit multiple pathways involved in neuronal damage . Unlike other similar compounds, riluzole specifically targets TTX-sensitive sodium channels and has a broader range of neuroprotective effects .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOELIJQRYJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?
A1: this compound exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with this compound prior to cisplatin administration. [] Transmission electron microscopy further revealed that this compound helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []
Q2: Are there any analytical methods available to assess the quality and purity of this compound in pharmaceutical formulations?
A3: Yes, several analytical methods have been developed and validated for characterizing this compound in both bulk form and pharmaceutical dosage forms. [, ] These include:
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